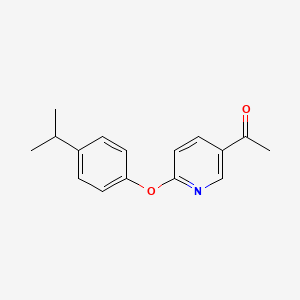

5-Acetyl-2-(4-isopropylphenoxy)pyridine

Description

Properties

IUPAC Name |

1-[6-(4-propan-2-ylphenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11(2)13-4-7-15(8-5-13)19-16-9-6-14(10-17-16)12(3)18/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTVZJWUHDNQDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(4-isopropylphenoxy)pyridine typically involves the reaction of 2-chloropyridine with 4-isopropylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions generally include refluxing the mixture in an appropriate solvent such as dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(4-isopropylphenoxy)pyridine undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 5-carboxy-2-(4-isopropylphenoxy)pyridine.

Reduction: Formation of 5-acetyl-2-(4-isopropylphenoxy)piperidine.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that 5-Acetyl-2-(4-isopropylphenoxy)pyridine exhibits significant antimicrobial properties. In a study testing its efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL. This suggests its potential as a therapeutic agent against bacterial infections.

Case Study: Antimicrobial Efficacy

- Pathogens Tested : E. coli, S. aureus, Candida albicans

- Results : Significant inhibitory effects were observed, indicating its promise in treating infections caused by these organisms.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Research Findings on Anti-inflammatory Activity

- Cytokines Measured : TNF-α, IL-1β, IL-6

- Findings : In vitro studies showed that treatment with this compound significantly reduced cytokine levels in cultured macrophages.

Biological Research Applications

1. Enzyme Inhibition

This compound has been identified as a potential inhibitor of fatty acid biosynthesis in Plasmodium falciparum, the malaria parasite. This aligns with findings from other studies exploring similar compounds as inhibitors of fatty acid synthesis.

Materials Science Applications

The compound is utilized as a building block in organic synthesis and as a ligand in coordination chemistry. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(4-isopropylphenoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Boiling Point : 390.1 ± 37.0 °C (predicted)

- Density : 1.087 ± 0.06 g/cm³

- Appearance: No data available (N/A)

- Solubility : N/A

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound this compound belongs to a class of pyridine derivatives with substituted phenoxy and acetyl groups. Below is a comparison with two close analogs:

Substituent Effects on Properties

- Molecular Weight and Steric Effects: The 4-isopropylphenoxy group in the target compound increases molecular weight compared to the 4-methylphenoxy analog (255.31 vs. 227.26 g/mol). The 2,4-di-tert-butylphenoxy variant introduces significant steric bulk, likely reducing reactivity in sterically hindered reactions . Higher molecular weight may influence solubility and diffusion rates in biological or synthetic applications.

Safety and Reactivity :

Research and Industrial Relevance

- Synthetic Utility : The acetyl-pyridine core facilitates applications in medicinal chemistry (e.g., kinase inhibitors) and materials science. The isopropyl substituent balances steric bulk and synthetic versatility compared to smaller (methyl) or bulkier (di-tert-butyl) groups.

- Gaps in Data : Key parameters like melting points, solubility, and detailed toxicity profiles remain uncharacterized for most analogs, highlighting opportunities for further research .

Biological Activity

5-Acetyl-2-(4-isopropylphenoxy)pyridine is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.32 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. Its synthesis typically involves the reaction of 2-chloropyridine with 4-isopropylphenol, followed by acetylation, making it a significant compound for both research and industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been tested against a range of pathogens, including bacteria and fungi. The compound's mechanism of action likely involves inhibition of specific enzymes or pathways critical for microbial survival.

Case Study: Antimicrobial Efficacy

- Pathogens Tested : Escherichia coli, Staphylococcus aureus, Candida albicans

- Results : The compound demonstrated significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL, indicating its potential as a therapeutic agent against infections caused by these organisms.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Research Findings on Anti-inflammatory Activity

- Cytokines Measured : TNF-α, IL-1β, IL-6

- Findings : In vitro studies showed that treatment with this compound significantly reduced the levels of these cytokines in cultured macrophages, suggesting a promising role in managing inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes involved in fatty acid biosynthesis, which is crucial for the growth and reproduction of certain pathogens. This mechanism aligns with findings from studies exploring similar compounds as inhibitors of fatty acid synthesis in Plasmodium falciparum, the malaria parasite .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| 5-Acetyl-2-(4-methylphenoxy)pyridine | Moderate | Low | Lacks isopropyl group |

| 5-Acetyl-2-(4-tert-butylphenoxy)pyridine | Low | Moderate | Bulky tert-butyl group affects solubility |

| This compound | High | High | Optimal balance of lipophilicity and reactivity |

Unique Properties

The presence of the isopropyl group in this compound enhances its lipophilicity and may contribute to its higher biological activity compared to other derivatives. This structural feature allows for better membrane penetration and interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.